molecular formula C14H15ClN4O2S B2576565 4-amino-N5-(4-chlorobenzyl)-N3-ethylisothiazole-3,5-dicarboxamide CAS No. 1251600-00-6

4-amino-N5-(4-chlorobenzyl)-N3-ethylisothiazole-3,5-dicarboxamide

Cat. No.: B2576565
CAS No.: 1251600-00-6
M. Wt: 338.81
InChI Key: VRCBRDGNHFMVOI-UHFFFAOYSA-N
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Description

4-amino-N5-(4-chlorobenzyl)-N3-ethylisothiazole-3,5-dicarboxamide is a useful research compound. Its molecular formula is C14H15ClN4O2S and its molecular weight is 338.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Efficacy and Selectivity

Pramipexole, an amino-benzathiazole derivative, demonstrates selective and high affinity binding to dopamine D2-like receptors, with the highest affinity at dopamine D3 receptors. It differs from ergot dopamine receptor agonists in its selectivity for dopamine receptors and its preferential affinity for the dopamine D3 receptor subtype. This pharmacological action suggests its potential for treating Parkinson's disease and highlights the importance of receptor selectivity and affinity in therapeutic applications (Piercey et al., 1996).

Metabolism and Excretion

Studies on the metabolism and excretion of compounds such as methylisothiazolinone (MI) and chloromethylisothiazolinone (MCI) in humans after oral dosage reveal insights into the metabolic pathways, including the production of mercapturic acid metabolites. This research underscores the complexity of human metabolism in processing chemical compounds and the significance of identifying specific metabolites for understanding exposure and potential toxicological effects (Schettgen et al., 2021).

Therapeutic Applications and Safety

The evaluation of new compounds for therapeutic applications involves assessing their efficacy, safety, and tolerability. For instance, the study of pramipexole in advanced Parkinson's disease as a novel dopamine agonist showcases the process of clinical evaluation for potential therapeutic agents. It highlights the importance of improving motor function, reducing disability, and assessing adverse effects to determine the compound's clinical utility (Lieberman et al., 1997).

Properties

IUPAC Name

4-amino-5-N-[(4-chlorophenyl)methyl]-3-N-ethyl-1,2-thiazole-3,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4O2S/c1-2-17-13(20)11-10(16)12(22-19-11)14(21)18-7-8-3-5-9(15)6-4-8/h3-6H,2,7,16H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRCBRDGNHFMVOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=NSC(=C1N)C(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.